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molecular formula C9H9NO B3047809 2-[4-(Hydroxymethyl)phenyl]acetonitrile CAS No. 144825-18-3

2-[4-(Hydroxymethyl)phenyl]acetonitrile

Cat. No. B3047809
M. Wt: 147.17 g/mol
InChI Key: VLWFTSRLCNJFAE-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

5.17 g (32 mol) of CDl are added to a solution of 4.7 g (29 mol) of 4-cyanomethyl-benzoic acid in 250 mL of tetrahydrofuran and stirred until no more gas is given off. This reaction mixture is added dropwise to a solution of 3.29 g (87 mol) of sodium borohydride in 200 mL of water in such a way that the temperature does not exceed 30° C. The mixture is stirred for two hours and the reaction mixture is adjusted to pH 3-4 with potassium hydrogen sulphate solution. Then it is extracted with EtOAc, the organic phase is dried over magnesium sulphate and the solvent is separated off using the rotary evaporator.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:12]=[CH:11][C:7]([C:8](O)=[O:9])=[CH:6][CH:5]=1)#[N:2].[BH4-].[Na+].S([O-])(O)(=O)=O.[K+]>O1CCCC1.O>[OH:9][CH2:8][C:7]1[CH:11]=[CH:12][C:4]([CH2:3][C:1]#[N:2])=[CH:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(#N)CC1=CC=C(C(=O)O)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.29 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred until no more gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 30° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Then it is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is separated off
CUSTOM
Type
CUSTOM
Details
the rotary evaporator

Outcomes

Product
Name
Type
Smiles
OCC1=CC=C(C=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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